3-(Benzyloxy)-4-methoxybenzonitrile
Overview
Description
“3-(Benzyloxy)-4-methoxybenzonitrile” is a complex organic compound. Organic compounds like this often serve as building blocks in chemical synthesis .
Synthesis Analysis
While specific synthesis methods for “3-(Benzyloxy)-4-methoxybenzonitrile” are not available, similar compounds often involve reactions such as catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of a compound similar to “3-(Benzyloxy)-4-methoxybenzonitrile”, namely “Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-”, has been reported. It has a molecular weight of 242.2699 .Scientific Research Applications
Antitumor Activities
A study by Li (2015) in the Chinese Journal of Synthetic Chemistry explored the synthesis of 4-aminoquinazoline derivatives from precursors including 4-methoxybenzonitrile. These derivatives showed potential antitumor activities against Bcap-37 cell proliferation, suggesting a role for compounds related to 3-(Benzyloxy)-4-methoxybenzonitrile in cancer research (Li, 2015).
Spectroscopy and Thermodynamics
Goel and Agarwal (1982) studied the infrared absorption spectra and Raman spectrum of 4-methoxybenzonitrile. This work is significant in understanding the electronic and vibrational properties of methoxybenzonitriles, which include compounds like 3-(Benzyloxy)-4-methoxybenzonitrile. They also examined the thermodynamic functions of these molecules (Goel & Agarwal, 1982).
Solid Acid-Catalyzed Reactions
Thomas, Prathapan, and Sugunan (2005) described the use of 4-methoxybenzonitrile in solid acid-catalyzed dehydration/Beckmann rearrangement of aldoximes. This research highlights the utility of methoxybenzonitriles in chemical synthesis and potential industrial applications (Thomas, Prathapan, & Sugunan, 2005).
Luminescent Properties in Lanthanide Coordination
Sivakumar et al. (2010) investigated the luminescent properties of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives. Their findings provide insights into the photophysical properties affected by electron-releasing or withdrawing substituents, relevant to compounds like 3-(Benzyloxy)-4-methoxybenzonitrile (Sivakumar et al., 2010).
Radical Anions in Organic Chemistry
Peshkov et al. (2019) explored the use of benzonitrile radical anions, including 3-methoxybenzonitrile, as reagents for arylation of fluorinated benzonitriles. This research underscores the novel applications of these compounds in organic synthesis (Peshkov et al., 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methoxy-3-phenylmethoxybenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-9H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTALPOKFNPTJSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-4-methoxybenzonitrile |
Synthesis routes and methods
Procedure details
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